molecular formula C11H16N2O B2455020 5-Methyl-4-((3-methylenepiperidin-1-yl)methyl)isoxazole CAS No. 2034281-78-0

5-Methyl-4-((3-methylenepiperidin-1-yl)methyl)isoxazole

Cat. No.: B2455020
CAS No.: 2034281-78-0
M. Wt: 192.262
InChI Key: WUAWWWKNXBKJQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-4-((3-methylenepiperidin-1-yl)methyl)isoxazole is a heterocyclic compound that features an isoxazole ring, a five-membered ring containing one oxygen and one nitrogen atom

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This is important for the development of clinically viable drugs using this information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-((3-methylenepiperidin-1-yl)methyl)isoxazole typically involves cycloaddition reactions. One common method is the (3+2) cycloaddition reaction, which can be catalyzed by copper (I) or ruthenium (II) catalysts . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound are still under development, with a focus on optimizing yield and reducing environmental impact. The use of eco-friendly synthetic strategies is a key area of research .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-((3-methylenepiperidin-1-yl)methyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace a leaving group on the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of 5-Methyl-4-((3-methylenepiperidin-1-yl)methyl)isoxazole involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound, which shares the isoxazole ring structure.

    4-Methylisoxazole: A similar compound with a methyl group at the 4-position.

    3,5-Dimethylisoxazole: Another derivative with methyl groups at the 3 and 5 positions.

Uniqueness

5-Methyl-4-((3-methylenepiperidin-1-yl)methyl)isoxazole is unique due to the presence of the methylenepiperidinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isoxazole derivatives and contributes to its potential as a versatile compound in various applications .

Properties

IUPAC Name

5-methyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-4-3-5-13(7-9)8-11-6-12-14-10(11)2/h6H,1,3-5,7-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAWWWKNXBKJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCCC(=C)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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